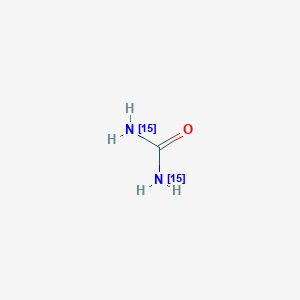

尿素-15N2

説明

Urea-15N2, also known as Carbamide-15N2 or Carbonyldiamide-15N2, is a variant of urea that is labeled with the nitrogen-15 (15N) isotope . It has a molecular weight of 62.04 and a linear formula of H215NCO15NH2 . Urea-15N2 is a powerful protein denaturant and a potent emollient and keratolytic agent . It is used as a diuretic agent and in evaluating renal function through blood urea nitrogen (BUN) measurements . It is also widely used in agriculture research to determine uptake or denitrification and leaching losses of native soil N via the “added N interaction” .

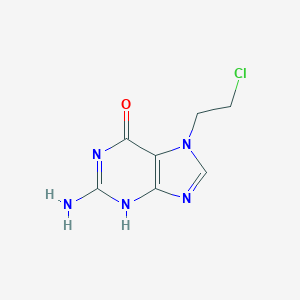

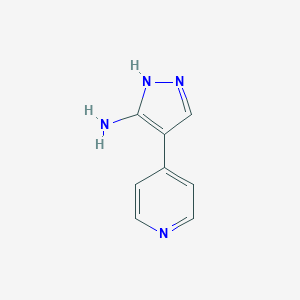

Molecular Structure Analysis

The molecular structure of Urea-15N2 is represented by the linear formula H215NCO15NH2 . The InChI string representation is 1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i2+1,3+1 .

Physical and Chemical Properties Analysis

Urea-15N2 is a solid substance with a melting point of 132-135 °C (lit.) . The mass shift is M+2 .科学的研究の応用

農業:作物における窒素利用の向上

尿素-15N2: は、作物における窒素利用効率の向上を目的とした農業研究で広く使用されています。 研究によると、尿素-15Nの葉面散布は、植物の窒素状態、特に窒素過剰施肥のリスクを最小限に抑えることができる茶の生産において、窒素状態を大幅に向上させることが示されています 。若い芽への急速な吸収と移行により、標的栄養のための効果的な戦略となります。

土壌科学:土壌中の窒素の運命を追跡

土壌科学では、尿素-15N2は、さまざまな土壌タイプにおける窒素の運命を理解するのに役立ちます。 アルカリ性炭酸塩土壌に関する研究では、尿素-15Nを使用して、作物生育期の窒素の運命に対する窒素の施用量と時期の影響を調査してきました 。この知識は、作物の収量を維持しながら環境汚染を削減する持続可能な農業慣行を開発するために不可欠です。

医療画像:腎機能の分析

医療分野では、尿素-15N2は、腎機能を分析するために画像技術で使用されてきました。 血管の過分極化シグナルを選択的に消光することにより、研究者は尿素の血管と腎臓濾過物の造影剤プールを区別することができ、腎臓における尿素処理の詳細な研究が可能になります 。

作用機序

Target of Action

Urea-15N2 is a stable isotope compound enriched with 15N . The primary targets of Urea-15N2 are proteins . Urea is a powerful protein denaturant . It interacts with proteins and can cause them to denature, which means it disrupts the native conformation of proteins, leading to loss of their biological function .

Mode of Action

Urea-15N2, being a powerful protein denaturant, interacts with proteins via both direct and indirect mechanisms . Direct interaction involves breaking the hydrogen bonds that maintain the secondary and tertiary structure of proteins . Indirect interaction involves changing the solvent properties of the aqueous environment, which destabilizes the protein structure .

Biochemical Pathways

The major biochemical pathway that leads to urea production in humans and other vertebrates is the Krebs urea cycle . This cycle is the main metabolic pathway to convert excess nitrogen into disposable urea . Urea-15N2, being a 15N-labeled Urea, would be expected to follow the same biochemical pathways as regular urea .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of Urea-15N2’s action is the denaturation of proteins . This can lead to a loss of biological function of the proteins . In addition, Urea-15N2 is used as a diuretic agent . Blood urea nitrogen (BUN) has been utilized to evaluate renal function .

Action Environment

Urea-15N2 is used in research related to agriculture as a fertilizer to investigate crop uptake or denitrification and leaching losses of native soil N via the “added N interaction” . This helps to understand the dynamics of mineral fertilizer and organic-N in soil-plant systems . The environment, therefore, plays a significant role in influencing the action, efficacy, and stability of Urea-15N2 .

生化学分析

Biochemical Properties

Urea-15N2 interacts with various enzymes, proteins, and other biomolecules. It is a potent emollient and keratolytic agent . Urea-15N2 is used to trace the metabolic fate of urea in biological systems . When introduced into cellular or molecular components, Urea-15N2 can be utilized as a tracer to study the metabolism and excretion of urea .

Cellular Effects

Urea-15N2 has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used in research related to agriculture as fertilizer to investigate crop uptake or denitrification and leaching losses of native soil N via the “added N interaction” .

Molecular Mechanism

Urea-15N2 exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action of U

特性

IUPAC Name |

bis(15N)(azanyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQUKJJJFZCRTK-SUEIGJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)([15NH2])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436581 | |

| Record name | Urea-15N2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.042 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2067-80-3 | |

| Record name | Urea N-15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002067803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea-15N2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UREA N-15 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD9TPJ3YLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

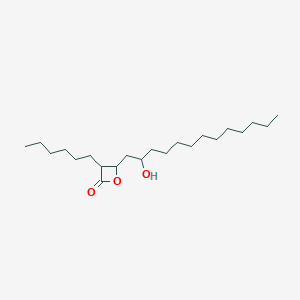

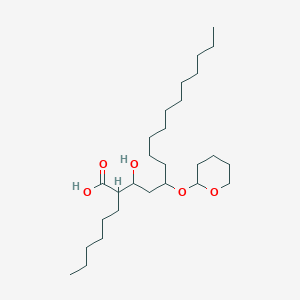

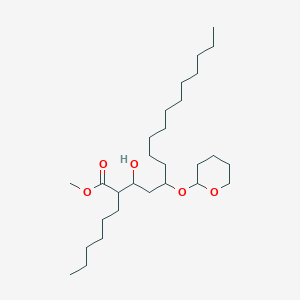

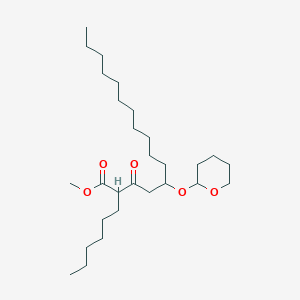

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

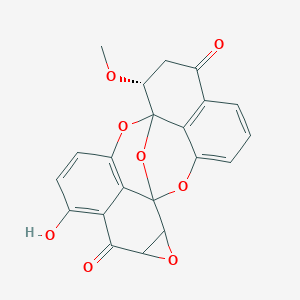

![Thieno[3,4-D]pyrimidine-2,4-diol](/img/structure/B116807.png)